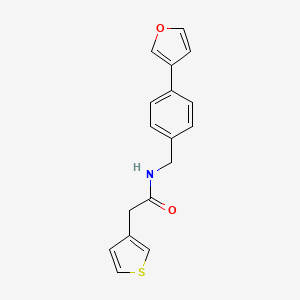
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide (CAS Number: 2034351-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15NO2S, with a molecular weight of 297.37 g/mol. The structure features a furan ring and a thiophene ring, both known for their biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO2S |
| Molecular Weight | 297.37 g/mol |
| CAS Number | 2034351-10-3 |
Target Interactions : The compound's biological activity is primarily attributed to its interaction with various biological targets. The furan and thiophene moieties can influence enzyme inhibition and receptor binding, potentially affecting multiple biochemical pathways.
Biochemical Pathways : Research indicates that compounds containing furan and thiophene rings often exhibit antimicrobial, anticancer, and anti-inflammatory properties. These activities are thought to arise from their ability to modulate signaling pathways and enzyme activities.
Antimicrobial Activity
Studies have shown that furan and thiophene derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Thiophene Derivative | 12.5 | Escherichia coli |
Anticancer Potential
The anticancer potential of this compound is being explored through various in vitro studies. Preliminary results suggest it may inhibit the proliferation of cancer cell lines, although specific IC50 values are yet to be established.
Case Study : A recent study investigated the effects of several thiophene-based compounds on cancer cell lines, revealing that modifications in the structure significantly impacted their efficacy. Compounds with furan and thiophene groups showed promising results in inhibiting cell growth in leukemia models.
Research Findings
Recent research has focused on synthesizing analogs of this compound to evaluate their biological activities systematically. A notable study synthesized over 30 derivatives, some exhibiting potent inhibitory effects against specific cancer cell lines.
Summary of Findings
- Synthesis and Evaluation : Multiple analogs were synthesized, leading to the identification of compounds with enhanced biological activity compared to the parent compound.
- Selectivity : Some derivatives showed selectivity towards specific enzymes involved in cancer progression.
- Toxicity Studies : Initial toxicity assessments indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.
Propiedades
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(9-14-6-8-21-12-14)18-10-13-1-3-15(4-2-13)16-5-7-20-11-16/h1-8,11-12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOTUYPFEGLSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














